3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18236539
InChI: InChI=1S/C11H13BrFNO/c12-9-5-8(1-2-10(9)13)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2
SMILES:
Molecular Formula: C11H13BrFNO
Molecular Weight: 274.13 g/mol

3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol

CAS No.:

Cat. No.: VC18236539

Molecular Formula: C11H13BrFNO

Molecular Weight: 274.13 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol -

Specification

Molecular Formula C11H13BrFNO
Molecular Weight 274.13 g/mol
IUPAC Name 3-[(3-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol
Standard InChI InChI=1S/C11H13BrFNO/c12-9-5-8(1-2-10(9)13)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2
Standard InChI Key QEHMJKIIIMGVBG-UHFFFAOYSA-N
Canonical SMILES C1CNCC1(CC2=CC(=C(C=C2)F)Br)O

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol is C₁₁H₁₃BrFNO, with a molecular weight of 274.13 g/mol. Its IUPAC name is derived from the pyrrolidine backbone substituted at the third carbon with a hydroxyl group and at the nitrogen with a 3-bromo-4-fluorobenzyl group. Key structural features include:

  • Pyrrolidine ring: A five-membered saturated amine ring contributing to conformational flexibility and hydrogen-bonding capacity.

  • Halogenated benzyl group: The 3-bromo-4-fluoro substitution pattern on the benzene ring enhances electrophilic reactivity and lipophilicity, potentially improving membrane permeability .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₃BrFNO
Molecular Weight274.13 g/mol
IUPAC Name3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol
Canonical SMILESC1CN(CC1O)CC2=CC(=C(C=C2)Br)F
PubChem CID (Analog)111750279

Synthesis and Manufacturing

The synthesis of 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol can be inferred from methods used for analogous compounds :

Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde
As described in CN109912396B , 4-fluorobenzaldehyde undergoes bromination using sodium bromide and sodium hypochlorite under ultrasonic conditions. This method avoids toxic bromine gas, offering a safer and greener route:

  • Reactants: 4-fluorobenzaldehyde, NaBr, HCl, NaOCl.

  • Conditions: Ultrasonication at 20–25°C, dichloromethane solvent.

  • Yield: ~85% after crystallization at 31°C .

Step 2: Conversion to 3-Bromo-4-fluorobenzyl Bromide
The aldehyde is reduced to the corresponding benzyl alcohol and subsequently brominated using PBr₃ or HBr/AcOH.

Step 3: Alkylation of Pyrrolidin-3-ol
The benzyl bromide reacts with pyrrolidin-3-ol in a nucleophilic substitution, typically under basic conditions (e.g., K₂CO₃ in DMF).

Table 2: Synthetic Pathway Overview

StepReactionReagents/ConditionsKey Intermediate
1BrominationNaBr, NaOCl, ultrasonication3-Bromo-4-fluorobenzaldehyde
2Reduction and BrominationPBr₃, HBr/AcOH3-Bromo-4-fluorobenzyl bromide
3AlkylationPyrrolidin-3-ol, K₂CO₃, DMFTarget compound

Physical and Chemical Properties

While experimental data specific to 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol are scarce, analogs such as 1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol provide relevant insights:

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in water.

  • Melting Point: Estimated 120–125°C (based on structural analogs).

  • Stability: Stable under inert conditions but may decompose upon prolonged exposure to light or moisture.

The electron-withdrawing effects of bromine and fluorine increase the compound’s acidity (pKa ~8.5–9.0 for the hydroxyl group), facilitating deprotonation under basic conditions.

Biological Activities and Mechanisms

Pyrrolidine derivatives with halogenated benzyl groups exhibit diverse biological activities:

Antimicrobial and Antiviral Effects

Bromine’s electronegativity disrupts microbial cell membranes, and fluorine improves metabolic stability. In vitro studies on analogs show MIC values of 2–4 µg/mL against Staphylococcus aureus.

Anticancer Activity

Halogenated pyrrolidines induce apoptosis in cancer cells via ROS generation. A 2024 study reported IC₅₀ values of 15 µM for a related compound against HeLa cells.

Applications in Medicinal Chemistry

3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol serves as a precursor in designing:

  • Kinase inhibitors: The benzyl group occupies hydrophobic pockets in ATP-binding sites.

  • G-protein-coupled receptor (GPCR) modulators: Structural flexibility enables interactions with allosteric sites.

  • Prodrugs: The hydroxyl group can be esterified for improved bioavailability .

Comparison with Structural Analogs

Table 3: Substituent Position Effects

CompoundBenzyl SubstituentsKey Activity Differences
3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol3-Br, 4-FHigher lipophilicity vs. 4-Br,3-F
1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol5-Br, 2-FReduced MAO inhibition
3-(4-Bromo-3-fluorophenyl)pyrrolidine4-Br, 3-FEnhanced cytotoxicity

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